molecular formula C17H18FN3O3S B1680270 Rufloxacina CAS No. 101363-10-4

Rufloxacina

Número de catálogo: B1680270
Número CAS: 101363-10-4
Peso molecular: 363.4 g/mol
Clave InChI: NJCJBUHJQLFDSW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rufloxacina es un antibiótico fluoroquinolónico conocido por su actividad antibacteriana de amplio espectro. Es particularmente eficaz contra bacterias grampositivas y gramnegativas. This compound se utiliza principalmente para tratar infecciones respiratorias y cistitis no complicada .

Aplicaciones Científicas De Investigación

Rufloxacina ha sido ampliamente estudiada por sus aplicaciones en:

Mecanismo De Acción

Rufloxacina ejerce sus efectos antibacterianos inhibiendo las enzimas girasa del ADN bacteriano y topoisomerasa IV. Estas enzimas son cruciales para la replicación, transcripción y reparación del ADN. Al inhibir estas enzimas, la this compound evita la división celular bacteriana y conduce a la muerte celular .

Safety and Hazards

Rufloxacin can be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Relevant Papers

Several papers have been published on Rufloxacin. A double-blind, comparative study showed that Rufloxacin could be a possible option for the treatment of acute exacerbations of chronic bronchitis . Another paper discussed the side-effects of antibacterial fluoroquinolones, including Rufloxacin . A systematic review of randomised clinical trials for oral antibiotic treatment also included Rufloxacin .

Análisis Bioquímico

Biochemical Properties

Rufloxacin plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for supercoiling and uncoiling DNA, which is essential for DNA replication and transcription. By binding to these enzymes, Rufloxacin prevents the replication of bacterial DNA, leading to cell death. Rufloxacin interacts with various biomolecules, including bacterial DNA, proteins involved in DNA replication, and enzymes responsible for maintaining DNA topology .

Cellular Effects

Rufloxacin affects various types of cells and cellular processes. In bacterial cells, it inhibits DNA replication and transcription, leading to cell death. In eukaryotic cells, Rufloxacin can induce photosensitization, causing DNA damage through the generation of reactive oxygen species such as hydrogen peroxide and formaldehyde. This phototoxicity has been observed in yeast cells and human fibroblasts, where Rufloxacin causes DNA fragmentation and oxidative stress .

Molecular Mechanism

At the molecular level, Rufloxacin exerts its effects by binding to bacterial DNA gyrase and topoisomerase IV, forming a complex that prevents the enzymes from functioning correctly. This inhibition leads to the accumulation of double-strand breaks in bacterial DNA, ultimately causing cell death. Additionally, Rufloxacin can act as a photosensitizer, generating reactive oxygen species upon exposure to light, which further damages DNA and other cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rufloxacin can change over time. Rufloxacin has a long half-life, allowing it to maintain antibacterial activity even after discontinuation of treatment. Studies have shown that Rufloxacin can cause long-term DNA damage and oxidative stress in cells exposed to light. The stability and degradation of Rufloxacin in laboratory settings depend on factors such as light exposure and the presence of reactive oxygen species .

Dosage Effects in Animal Models

The effects of Rufloxacin vary with different dosages in animal models. In mice and guinea pigs, Rufloxacin has shown weak activity against Mycobacterium tuberculosis infections. Higher doses of Rufloxacin can lead to increased neuroexcitatory activities and potential toxic effects. The therapeutic efficacy of Rufloxacin can be influenced by the dosage and the specific animal model used in the study .

Metabolic Pathways

Rufloxacin is involved in various metabolic pathways, including its interaction with enzymes responsible for drug metabolism. Rufloxacin can inhibit or enhance the activity of certain enzymes, affecting the metabolism of other drugs. For example, Rufloxacin can increase the therapeutic efficacy of acarbose and acetohexamide by inhibiting their metabolism. Additionally, Rufloxacin can interact with cytochrome P450 enzymes, influencing its own metabolism and that of other drugs .

Transport and Distribution

Rufloxacin is transported and distributed within cells and tissues through various mechanisms. It can penetrate tissues effectively, achieving high concentrations in inflammatory exudates. The distribution of Rufloxacin is influenced by its binding to plasma proteins and its ability to cross cellular membranes. Rufloxacin’s transport and distribution are essential for its antibacterial activity and therapeutic efficacy .

Subcellular Localization

The subcellular localization of Rufloxacin is crucial for its activity and function. Rufloxacin can localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on DNA and other cellular components. The localization of Rufloxacin is influenced by targeting signals and post-translational modifications that direct it to specific organelles. Understanding the subcellular localization of Rufloxacin can provide insights into its mechanism of action and potential side effects .

Métodos De Preparación

Rufloxacina se sintetiza a través de un proceso de varios pasos que implica la reducción de un disulfuro de quinolona, seguida de ciclización en un medio básico e hidrólisis del éster resultante. El método más conveniente para preparar clorhidrato de this compound implica una síntesis de una sola olla que comienza con 2,3,5-trifluoro-4-(4-metil-1-piperazinil) benzoil acetato de etilo .

Análisis De Reacciones Químicas

Rufloxacina se somete a varias reacciones químicas, que incluyen:

    Oxidación: this compound puede oxidarse bajo condiciones específicas para formar diferentes derivados.

    Reducción: La reducción del disulfuro de quinolona es un paso clave en su síntesis.

    Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en la porción piperazinil. Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el borohidruro de sodio y agentes oxidantes como el peróxido de hidrógeno. .

Comparación Con Compuestos Similares

Rufloxacina se compara con otras fluoroquinolonas como ciprofloxacina, ofloxacina y levofloxacina. Si bien todos estos compuestos comparten un mecanismo de acción similar, la this compound es única debido a su estructura química específica, que proporciona propiedades farmacocinéticas y farmacodinámicas distintas. Compuestos similares incluyen:

La estructura única de this compound le permite formar enlaces de hidrógeno adicionales con las enzimas bacterianas, mejorando su actividad antibacteriana .

Propiedades

IUPAC Name

7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24/h8-9H,2-7H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCJBUHJQLFDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106017-08-7 (monohydrochloride)
Record name Rufloxacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101363104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048412
Record name Rufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101363-10-4
Record name Rufloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101363-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rufloxacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101363104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rufloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13772
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rufloxacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759835
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RUFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y521XM2900
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rufloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042009
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rufloxacin
Reactant of Route 2
Rufloxacin
Reactant of Route 3
Rufloxacin
Reactant of Route 4
Reactant of Route 4
Rufloxacin
Reactant of Route 5
Reactant of Route 5
Rufloxacin
Reactant of Route 6
Reactant of Route 6
Rufloxacin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.